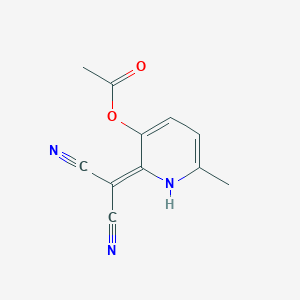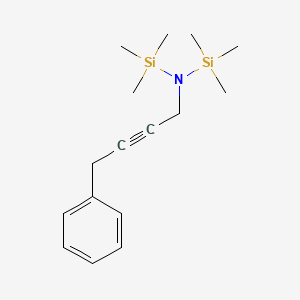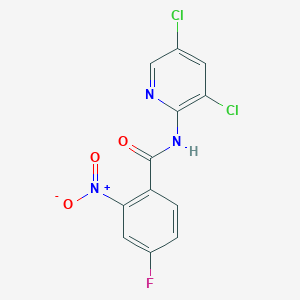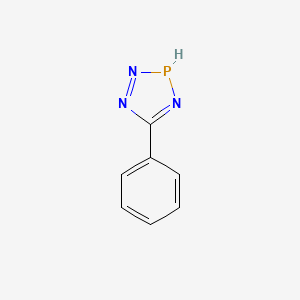
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a dicyanomethylidene group and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate typically involves the reaction of a suitable pyridine derivative with dicyanomethane and acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated purification systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the dicyanomethylidene group to a more reduced form, such as a cyano group.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced cyano derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dicyanomethylidene)-5-methyl-6-phenyl-1,2-dihydropyridine-3,4-dicarbonitrile
- 2-(Dicyanomethylidene)-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Uniqueness
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and bioactive molecules .
Propiedades
| 93093-66-4 | |
Fórmula molecular |
C11H9N3O2 |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
[2-(dicyanomethylidene)-6-methyl-1H-pyridin-3-yl] acetate |
InChI |
InChI=1S/C11H9N3O2/c1-7-3-4-10(16-8(2)15)11(14-7)9(5-12)6-13/h3-4,14H,1-2H3 |
Clave InChI |
ADVWDDFTDUNRBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C(=C(C#N)C#N)N1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)




![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)

